N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is an organic compound characterized by a cyclopentanecarboxamide core with a methyl group attached to the nitrogen atom and a 5-methylfuran-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with N-methylamine and 5-methylfuran-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methylfuran-2-yl)methyl]cyclopropanamine hydrochloride
- N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide
Uniqueness
N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures
Properties
CAS No. |
62187-44-4 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H17NO2/c1-9-7-8-11(15-9)13(2)12(14)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
MDXBSZGZDCHXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)N(C)C(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.